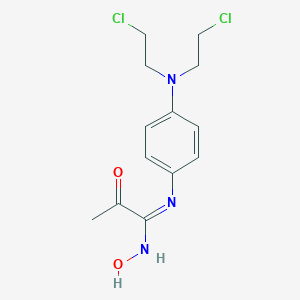

5-(羟甲基)-2-甲基呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

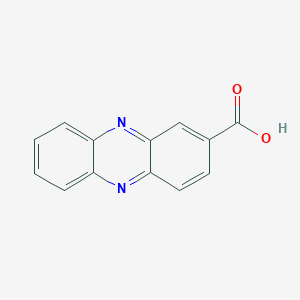

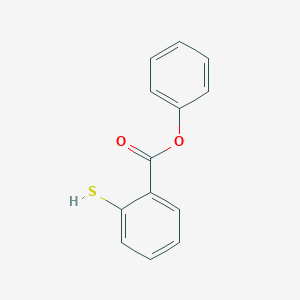

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the furan family It is a derivative of 5-hydroxymethylfurfural, a key platform chemical derived from renewable biomass sources

科学研究应用

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:

作用机制

- The primary target of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (HMFCA) is not well-documented in the literature. However, we know that HMFCA is derived from 5-hydroxymethylfurfural (HMF), which itself is a product of acid-catalyzed degradation of sugars during food heating and storage .

- HMFCA is formed from HMF through oxidation. The aldehyde group of HMF is oxidized to form a carboxylic acid, yielding HMFCA. This transformation involves nucleophilic attack on the furanic ring by the HMF carbonyl group .

- The formation of HMFCA from HMF is simplified by selecting HMF as a model molecule. Researchers have studied the structure and formation of humins (a byproduct of biomass transformation) from HMF, glucose, and cellulose. HMF contributes to humins formation, and the resulting humins from HMF are less complex than those from glucose or cellulose .

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biotransformation process catalyzed by a whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 . The nature of these interactions is primarily biochemical, involving enzymatic reactions that lead to the transformation of 5-hydroxymethylfurfural into 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid .

Cellular Effects

It is known that the presence of 5-hydroxymethylfurfural, from which 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is derived, can decrease the catalytic performance of the biocatalyst in the biosynthesis process . This suggests that 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with enzymes and other biomolecules at the molecular level. For instance, it is involved in the biotransformation process catalyzed by a whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can change over time. For example, in the biosynthesis process, a high concentration of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid was obtained from 800 mM 5-hydroxymethylfurfural within 58 hours after 8 cycles of fed-batch . This suggests that 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid has a certain degree of stability and does not degrade rapidly in laboratory settings .

Metabolic Pathways

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is involved in the metabolic pathway of 5-hydroxymethylfurfural . This pathway involves several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid typically involves the oxidation of 5-hydroxymethylfurfural. One common method is the catalytic oxidation using heterogeneous catalysts. For example, the oxidation can be carried out using hydrogen peroxide (H₂O₂) in alkaline conditions without any catalysts . Another method involves the use of solid acids such as TiO₂ nanoparticles, which act as efficient Lewis acids for the production of 5-hydroxymethylfurfural from various carbohydrates .

Industrial Production Methods

Industrial production of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid often involves the catalytic conversion of biomass feedstocks. The use of heterogeneous catalysts, such as sulfonated solid acids, carbon-based acids, and zeolite particles, has been widely applied in the conversion of cellulose into 5-hydroxymethylfurfural . These methods are advantageous due to their high efficiency and selectivity.

化学反应分析

Types of Reactions

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Substitution: The hydroxymethyl group can undergo substitution reactions to form various esters, ethers, and halides.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.

Substitution: Reagents such as acyl chlorides, alkyl halides, and alcohols are used for esterification, etherification, and halogenation reactions.

Major Products

相似化合物的比较

Similar Compounds

5-Hydroxymethylfurfural (HMF): A key platform chemical derived from biomass, used as a precursor for various high-value chemicals.

2,5-Furandicarboxylic Acid (FDCA): A derivative of HMF, used in the production of bio-based polymers.

2,5-Diformylfuran (DFF): Another derivative of HMF, used as an intermediate in the synthesis of various chemicals.

Uniqueness

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific functional groups, which allow it to undergo a wide range of chemical reactions. Its ability to serve as a precursor for the synthesis of various high-value chemicals makes it a valuable compound in both research and industrial applications .

属性

IUPAC Name |

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGVJULTCGYVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429366 |

Source

|

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15341-68-1 |

Source

|

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B91495.png)